molecular formula C8H5N3 B1145860 4-Ethynyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1374652-14-8

4-Ethynyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1145860
CAS No.: 1374652-14-8
M. Wt: 143.149
InChI Key: RPOHRXHWTOTWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a fused heterocyclic compound comprising a pyrazole ring annulated with a pyridine moiety at the [4,3-c] position. The ethynyl substituent at the 4-position introduces unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry and materials science.

Synthetic routes to this class of compounds often involve cyclization strategies. For example, Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, has been employed to construct the pyrazolo[4,3-c]pyridine core . Alternatively, iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles has yielded 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, which can undergo further functionalization via Suzuki couplings .

Properties

CAS No.

1374652-14-8

Molecular Formula

C8H5N3

Molecular Weight

143.149

IUPAC Name

4-ethynyl-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H5N3/c1-2-7-6-5-10-11-8(6)3-4-9-7/h1,3-5H,(H,10,11)

InChI Key

RPOHRXHWTOTWBQ-UHFFFAOYSA-N

SMILES

C#CC1=NC=CC2=C1C=NN2

Synonyms

4-ethynyl-1H-pyrazolo[4

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of Pyrazolopyridines

Pyrazolopyridines exist in five isomeric forms (I–V), differentiated by the annulation positions of the pyrazole and pyridine rings. Key isomers include:

Isomer Key Structural Features Biological Relevance
Pyrazolo[3,4-b]pyridine Pyrazole fused at [3,4-b] position; common in tetrahydro derivatives (e.g., 4,5,6,7-tetrahydro variants) Used in anticonvulsant and antiviral agents; less studied for antiproliferative activity
Pyrazolo[4,3-c]pyridine Pyrazole fused at [4,3-c] position; ethynyl/phenyl substituents enhance planar rigidity Exhibits antiproliferative activity (e.g., GI50 = 1–10 µM in cancer cell lines)
Pyrazolo[1,5-a]pyridine Pyrazole fused at [1,5-a] position; less common in drug discovery Limited reported bioactivity; primarily explored for fluorescence properties

Key Differences :

  • Planarity and Rigidity : The [4,3-c] isomer’s planar structure (enhanced by ethynyl groups) improves binding to flat enzymatic pockets, such as PARP-1 .
  • Synthetic Accessibility : The [4,3-c] isomer is more efficiently synthesized via ultrasound- or microwave-assisted methods compared to other isomers .
Substituent Variations in Pyrazolo[4,3-c]pyridines

Substituents at the 4-, 6-, and 7-positions significantly influence bioactivity and physicochemical properties:

Compound Substituents Key Findings
4-Ethynyl-1H-pyrazolo[4,3-c]pyridine Ethynyl at C4 Enhanced π-π stacking with aromatic residues in target proteins; improved solubility
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Iodo at C7; phenyl at C2/C6 Serves as a precursor for cross-coupling reactions (e.g., Suzuki couplings)
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol Phenol at C7; phenyl at C2/C6 Most potent antiproliferative activity (GI50 = 1.2 µM vs. K562 cells); induces PARP-1 cleavage
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Methoxyphenyl at C7 Dual functionality: pH-sensitive fluorescence and moderate cytotoxicity (GI50 = 8.5 µM)

Key Trends :

  • Electron-Withdrawing Groups (e.g., Iodo) : Improve cross-coupling reactivity but may reduce cell permeability due to increased molecular weight.
  • Phenol/Methoxy Groups: Enhance both antiproliferative activity and fluorescence, enabling theranostic applications .

Contradictions in Activity :

  • NCI Screening : Pyrazolo[4,3-c]pyridines with pyrone hybrids showed weak activity (GI50 > 10 µM), likely due to reduced membrane penetration from bulky substituents .
  • Potency in Optimized Derivatives: 2,6-Diphenyl-7-phenol variants achieved low µM GI50 values, highlighting the importance of substituent optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.